molecular formula C10H9ClN2O2 B2357493 (3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride CAS No. 1261025-42-6

(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride

Cat. No. B2357493
CAS RN: 1261025-42-6
M. Wt: 224.64
InChI Key: BLXLCESUSAVRDE-RAXLEYEMSA-N
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Description

(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride, also known as NMIC, is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. NMIC is a derivative of indole, which is a heterocyclic aromatic organic compound that is commonly found in many plant-based foods.

Mechanism of Action

The mechanism of action of (3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride has several advantages for use in lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. In addition, this compound can be expensive, which may limit its use in some research applications.

Future Directions

Future research on (3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride could focus on identifying new compounds derived from this compound with potential therapeutic applications. In addition, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research could be conducted to optimize the synthesis of this compound and its derivatives to make it more accessible for use in lab experiments.

Synthesis Methods

(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 4-methoxyaniline with ethyl glyoxylate to form a Schiff base, which is then reduced to form an intermediate compound. The intermediate compound is then reacted with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride has been used in various scientific research applications, including the study of cancer and the development of new drugs. In cancer research, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. In drug development, this compound has been used as a starting material for the synthesis of new compounds with potential therapeutic applications.

properties

IUPAC Name

(3Z)-N-hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-7-9(8)6(5-12-7)10(11)13-14/h2-5,12,14H,1H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXLCESUSAVRDE-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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